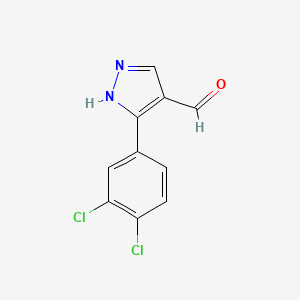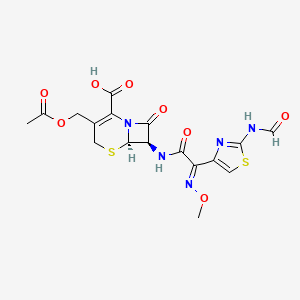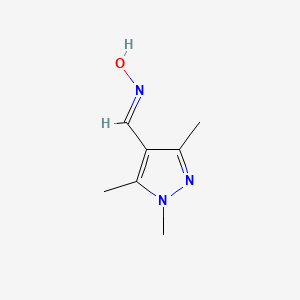
Bis(tri-tert-butylphosphine)platinum(0)
説明
Bis(tri-tert-butylphosphine)platinum(0), otherwise known as Pt(P(t-Bu)3)2, is an organometallic compound that is widely used in organic chemistry. This compound is a valuable reagent for the synthesis of various organic compounds, as well as for the preparation of catalysts for various chemical reactions. Pt(P(t-Bu)3)2 is a stable, water-soluble, and air-stable compound that is easy to handle in the laboratory. It is also a very versatile reagent, capable of synthesizing a variety of organic compounds.
Safety and Hazards
作用機序
- Its role could involve catalysis, activation of metal hydride complexes, or other chemical transformations .
- However, it could impact various reactions involving platinum complexes, such as hydrogenation or cross-coupling reactions .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Bis(tri-tert-butylphosphine)platinum(0) plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be slow or inefficient. For instance, it has been used in the synthesis of trimetallic complexes and rhodium-germanium carbonyl complexes . The nature of these interactions often involves the coordination of the platinum center with electron-rich sites on the biomolecules, enhancing their reactivity and stability.
Cellular Effects
The effects of Bis(tri-tert-butylphosphine)platinum(0) on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific enzymes, leading to altered metabolic fluxes and changes in the levels of various metabolites . These effects can vary depending on the cell type and the concentration of the compound, highlighting its potential for both therapeutic and toxicological applications.
Molecular Mechanism
At the molecular level, Bis(tri-tert-butylphosphine)platinum(0) exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tri-tert-butylphosphine)platinum(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade under others, leading to reduced efficacy or altered biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of Bis(tri-tert-butylphosphine)platinum(0) vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced catalytic activity or therapeutic potential. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-response relationship is crucial for optimizing its use in research and potential clinical applications.
Metabolic Pathways
Bis(tri-tert-butylphosphine)platinum(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. It can affect metabolic fluxes and alter the levels of specific metabolites, depending on the pathway it influences . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Bis(tri-tert-butylphosphine)platinum(0) within cells and tissues are governed by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its overall activity and function . Understanding these transport mechanisms is vital for optimizing its use in various applications.
Subcellular Localization
Bis(tri-tert-butylphosphine)platinum(0) exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, where it can exert its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
platinum;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQWVEJVXWLMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421971 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60648-70-6 | |
| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key spectroscopic features of Bis(tri-tert-butylphosphine)platinum(0)?
A1: Bis(tri-tert-butylphosphine)platinum(0) exhibits distinctive electronic absorption and magnetic circular dichroism (MCD) spectra. [] The intense bands observed between 2.4-5.0 µm-1 are attributed to metal-to-ligand charge-transfer (MLCT) transitions. Specifically, these transitions involve the movement of electrons from the platinum 5d orbitals to the unoccupied orbitals of the tri-tert-butylphosphine ligands. These transitions are categorized as dipole-allowed Σ(u)+ and Π(u) spin-orbit states arising from 5d(10) → 1π(u) excited configurations. [] This spectroscopic information is crucial for understanding the electronic structure and bonding in this complex.
Q2: How does temperature affect the spectroscopic behavior of Bis(tri-tert-butylphosphine)platinum(0)?
A2: Lowering the temperature leads to enhanced resolution in both the electronic absorption and MCD spectra of Bis(tri-tert-butylphosphine)platinum(0). [] This improved resolution unveils previously obscured spectral features, providing a more detailed understanding of the electronic transitions and orbital energy ordering within the molecule. [] This temperature dependence highlights the sensitivity of the compound's electronic structure to its environment.
Q3: What is the significance of studying the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0)?
A3: Understanding the oxidative addition and ligand exchange reactions of Bis(tri-tert-butylphosphine)platinum(0) provides valuable insights into its potential as a catalyst. [] By investigating how this complex interacts with other molecules, researchers can gain a deeper understanding of its reactivity and suitability for specific catalytic applications. This knowledge is fundamental for developing new and efficient catalytic processes in various fields of chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)


![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)


![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)




